molecular formula C23H34O5 B15142471 Treprostinil-13C2,d1

Treprostinil-13C2,d1

Cat. No.: B15142471
M. Wt: 393.5 g/mol
InChI Key: PAJMKGZZBBTTOY-DOUXFIEASA-N
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Description

Treprostinil-13C2,d1 is a chemically modified version of Treprostinil, a synthetic analogue of prostacyclin. This compound is labeled with carbon-13 and deuterium, making it useful for various scientific research applications. Treprostinil itself is a potent agonist of the prostaglandin receptors DP1 and EP2, and it is primarily used in the treatment of pulmonary arterial hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Treprostinil-13C2,d1 involves several key steps, including Claisen rearrangement and catalytic Pauson-Khand reactions. These reactions are performed in a continuous flow system to improve yields and selectivity The final product is obtained after 12 linear steps from (S)-epichlorhydrin .

Industrial Production Methods: Industrial production of this compound involves the use of advanced synthetic techniques to ensure high purity and yield. The process is optimized for large-scale operations, with careful control of reaction conditions to minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Treprostinil-13C2,d1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacokinetic properties .

Common Reagents and Conditions: Common reagents used in these reactions include cobalt carbonyl for the Pauson-Khand reaction and various protecting groups for the Claisen rearrangement . The reactions are typically carried out under controlled conditions to ensure high selectivity and yield.

Major Products: The major products formed from these reactions include intermediate compounds that are further processed to obtain the final this compound. These intermediates are crucial for the stepwise synthesis of the compound .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Treprostinil-13C2,d1 include other prostacyclin analogues such as Iloprost and Epoprostenol . These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and routes of administration.

Uniqueness: This compound is unique due to its labeled isotopes, which allow for precise tracking and quantification in pharmacokinetic studies . This feature distinguishes it from other prostacyclin analogues and enhances its utility in scientific research.

Properties

Molecular Formula

C23H34O5

Molecular Weight

393.5 g/mol

IUPAC Name

2-[[(1R,2R,3aS,9aS)-2-deuterio-2-hydroxy-1-[(3S)-3-hydroxyoctyl]-1,3,3a,4,9,9a-hexahydrocyclopenta[g]naphthalen-5-yl]oxy]acetic acid

InChI

InChI=1S/C23H34O5/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27)/t16-,17-,18+,19-,21+/m0/s1/i14+1,21D,23+1

InChI Key

PAJMKGZZBBTTOY-DOUXFIEASA-N

Isomeric SMILES

[2H][C@]1(C[C@@H]2CC3=C(C[C@@H]2[C@H]1CC[C@H](CCCCC)O)C=CC=C3O[13CH2][13C](=O)O)O

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O

Origin of Product

United States

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